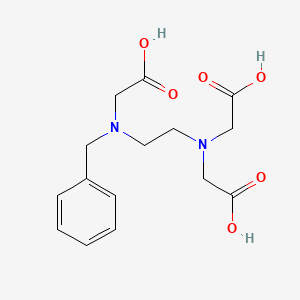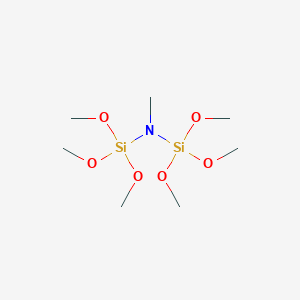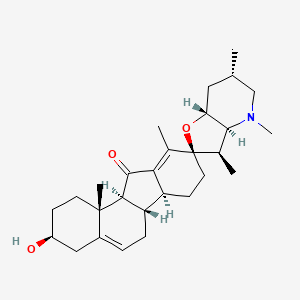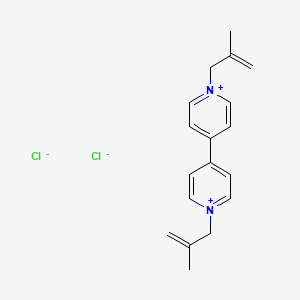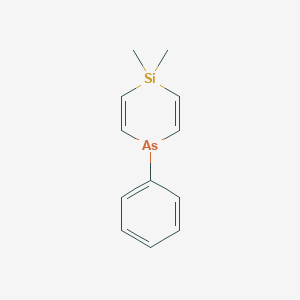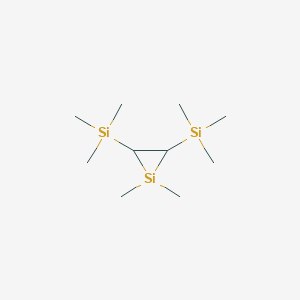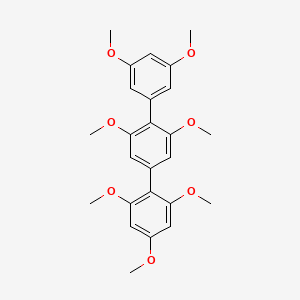
2-(3,5-Dimethoxyphenyl)-1,3-dimethoxy-5-(2,4,6-trimethoxyphenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Dimethoxyphenyl)-1,3-dimethoxy-5-(2,4,6-trimethoxyphenyl)benzene is a complex organic compound characterized by multiple methoxy groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethoxyphenyl)-1,3-dimethoxy-5-(2,4,6-trimethoxyphenyl)benzene typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its ability to form carbon-carbon bonds under mild conditions. The reaction involves the coupling of boronic acid derivatives with halogenated aromatic compounds in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products, often involving the use of high-purity reagents and controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-Dimethoxyphenyl)-1,3-dimethoxy-5-(2,4,6-trimethoxyphenyl)benzene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in organic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of phenols or ethers.
Wissenschaftliche Forschungsanwendungen
2-(3,5-Dimethoxyphenyl)-1,3-dimethoxy-5-(2,4,6-trimethoxyphenyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 2-(3,5-Dimethoxyphenyl)-1,3-dimethoxy-5-(2,4,6-trimethoxyphenyl)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trimethoxybenzene: Shares the trimethoxy substitution pattern but lacks the additional aromatic rings.
1,3,5-Trimethoxybenzene: Similar methoxy substitution but different positional arrangement.
2,3,4,5-Tetramethoxybenzene: Contains an additional methoxy group, leading to different chemical properties.
Uniqueness
2-(3,5-Dimethoxyphenyl)-1,3-dimethoxy-5-(2,4,6-trimethoxyphenyl)benzene is unique due to its combination of multiple methoxy groups and the specific arrangement of aromatic rings. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
64461-89-8 |
|---|---|
Molekularformel |
C25H28O7 |
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
2-(3,5-dimethoxyphenyl)-1,3-dimethoxy-5-(2,4,6-trimethoxyphenyl)benzene |
InChI |
InChI=1S/C25H28O7/c1-26-17-8-15(9-18(12-17)27-2)24-20(29-4)10-16(11-21(24)30-5)25-22(31-6)13-19(28-3)14-23(25)32-7/h8-14H,1-7H3 |
InChI-Schlüssel |
QFIOILUWHAFVBU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)C2=C(C=C(C=C2OC)C3=C(C=C(C=C3OC)OC)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



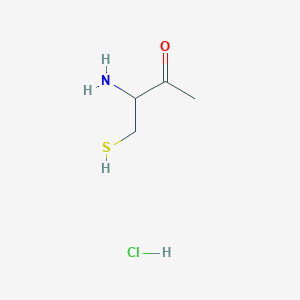

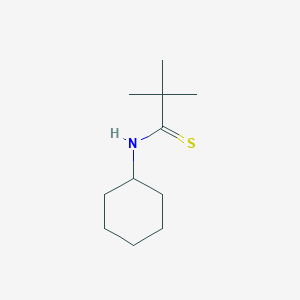
![(4R,6S)-4,6-Diphenyl-4H,6H-thieno[3,4-c][1,2,5]oxadiazole](/img/structure/B14483139.png)
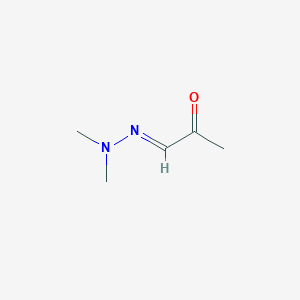
![2,4,7,7-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14483142.png)

